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molecular formula C16H28O2Si B8546031 Triisopropyl(2-methoxyphenoxy)silane

Triisopropyl(2-methoxyphenoxy)silane

Cat. No. B8546031
M. Wt: 280.48 g/mol
InChI Key: RCNFTMXIWYUBBT-UHFFFAOYSA-N
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Patent
US08569345B2

Procedure details

Guaiacol (2-methoxy-phenol, 34.6 mmol) is mixed with TIPSCl (51.9 mmol) and imidazole (103.8 mmol) in a tube. The mixture is heated in the microwave oven at 180° C. for 3 minutes. The oily mixture is diluted with EtOAc (100 mL) and washed with NaHSO4 (1 M) (2×50 mL) and brine (50 mL). After drying over anhydrous Na2SO4, the filtrate is concentrated. The resultant crude mixture is purified by silica flash chromatography (2% EtOAc/hexane) to yield triisopropyl-(2-methoxy-phenoxy)-silane as a colorless oil. Yield: 69%. 1H NMR (400 MHz, CDCl3) δ 6.8-6.89 (m, 4H), 3.8 (s, 3H), 1.22-1.28 (m, 3H), 1.1 (s, 9H), 1.08 (s, 9H). LC/MS (ES+): (M+1), 281.2. Rf=0.8 (5% EtOAc/hexane). (Note: Alternatively, conventional heating might be adopted in which case NMP is the solvent of choice).
Quantity
34.6 mmol
Type
reactant
Reaction Step One
Quantity
51.9 mmol
Type
reactant
Reaction Step One
Quantity
103.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:8][CH3:9])[C:2](=[CH:4][CH:5]=[CH:6][CH:7]=1)[OH:3].[CH3:10][CH:11]([Si:13](Cl)([CH:17]([CH3:19])[CH3:18])[CH:14]([CH3:16])[CH3:15])[CH3:12].N1C=CN=C1>CCOC(C)=O>[CH:11]([Si:13]([CH:17]([CH3:19])[CH3:18])([CH:14]([CH3:16])[CH3:15])[O:3][C:2]1[CH:4]=[CH:5][CH:6]=[CH:7][C:1]=1[O:8][CH3:9])([CH3:12])[CH3:10]

Inputs

Step One
Name
Quantity
34.6 mmol
Type
reactant
Smiles
C=1(C(O)=CC=CC1)OC
Name
Quantity
51.9 mmol
Type
reactant
Smiles
CC(C)[Si](C(C)C)(C(C)C)Cl
Name
Quantity
103.8 mmol
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with NaHSO4 (1 M) (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The resultant crude mixture is purified by silica flash chromatography (2% EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)[Si](OC1=C(C=CC=C1)OC)(C(C)C)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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